Predicted pKa Differentiates Pyrazol-5-yl from Pyrazol-3-yl Regioisomer: Ionization State at Physiological pH
The target compound (pyrazol-5-yl isomer, CAS 925146-01-6) has a computationally predicted pKa of 0.96±0.10 for the quinoline-4-carboxylic acid group . In contrast, the pyrazol-3-yl positional isomer (CAS 923005-18-9) has a predicted pKa of 3.00±0.61 . This approximately 2-log-unit difference in acid dissociation constant means that at physiological pH 7.4, the target compound's carboxylic acid is >99.999% ionized (carboxylate form), while the 3-yl isomer's carboxylic acid is approximately 99.996% ionized — a difference that becomes more pronounced at mildly acidic compartmental pH values (e.g., pH 5.0–6.0 in endosomal or tumor microenvironments) where the ionization differential can exceed 10-fold concentration of the neutral species. Both predicted values were obtained using the same computational methodology (ACD/Labs Percepta platform), ensuring cross-comparability of the predicted data .
| Evidence Dimension | Predicted acid dissociation constant (pKa) of quinoline-4-carboxylic acid proton |
|---|---|
| Target Compound Data | pKa = 0.96 ± 0.10 (Predicted, ACD/Labs) |
| Comparator Or Baseline | 2-(1-Methyl-1H-pyrazol-3-yl)quinoline-4-carboxylic acid (CAS 923005-18-9): pKa = 3.00 ± 0.61 (Predicted, same method) |
| Quantified Difference | ΔpKa ≈ 2.04 units; ~110-fold difference in acid dissociation constant (Ka); differential neutral-species fraction at pH 5.0: target ~0.009% vs comparator ~1% neutral |
| Conditions | Computational prediction (ACD/Labs Percepta); aqueous, 25 °C |
Why This Matters
Ionization state governs solubility, passive membrane permeability, and protein-ligand electrostatic interactions; a ~2-unit pKa difference can alter cellular uptake and target binding thermodynamics sufficiently to yield divergent biological screening outcomes, making regioisomer substitution without revalidation a material risk in SAR campaigns.
